molecular formula C18H16N2O3S2 B2472730 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034437-97-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2472730
CAS RN: 2034437-97-1
M. Wt: 372.46
InChI Key: NUYYCFDMWFSQKF-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as compound A, is a small molecule that has shown potential for use in scientific research. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Scientific Research Applications

Receptor Selectivity and Therapeutic Potential

The compound shows promise in the realm of receptor selectivity, with implications for the treatment of complex diseases. N-alkylation of the sulfonamide moiety in certain arylsulfonamide derivatives has been identified as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has led to the discovery of compounds with potent and selective antagonist properties against the 5-HT7 receptor, demonstrating potential antidepressant-like and pro-cognitive properties in vivo. Such properties highlight the therapeutic potential of N-alkylated arylsulfonamides for treating central nervous system (CNS) disorders (Canale et al., 2016).

Role in Modulating Physiological Functions

Sulfonamide derivatives with heterocyclic moieties, like thiophene, are reported to influence various physiological and pathophysiological functions by strongly inhibiting carbonic anhydrase (CA) isozymes. These derivatives have shown remarkable inhibitory properties against CA isozymes, which play a significant role in various physiological functions. The inhibition of these isozymes by sulfonamide derivatives with furan-, thiophene-, and pyrrole-carboxamide groups has been linked to the potential treatment of glaucoma, showcasing the compound's role in modulating physiological functions (Ilieș et al., 2000).

Anticonvulsant and Anti-inflammatory Properties

The compound's potential is also evident in the domain of neurology and inflammation. Certain sulfonamide derivatives have been explored for their anticonvulsant activities against seizures, indicating the compound's relevance in neurological research and therapy. The pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones, for instance, has revealed significant anticonvulsant activity, positioning these compounds as potential leads for further investigations in the treatment of seizures (Siddiqui et al., 2010). Additionally, the incorporation of thiophene moiety in drug design has been linked to anti-inflammatory properties, suggesting the compound's utility in creating novel anti-inflammatory drugs (Pillai et al., 2003).

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-25(22,15-3-4-17-14(11-15)6-8-23-17)20-12-13-5-7-19-16(10-13)18-2-1-9-24-18/h1-5,7,9-11,20H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYCFDMWFSQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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